molecular formula C10H10ClN3O B11726587 1-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]methanamine

1-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]methanamine

Cat. No.: B11726587
M. Wt: 223.66 g/mol
InChI Key: GXAIDNMGVJBNJU-UHFFFAOYSA-N
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Description

1-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]methanamine is a small organic molecule featuring a 1,2,4-oxadiazole core substituted at the 3-position with a 4-chlorobenzyl group and a methanamine moiety at the 5-position. The compound is often synthesized as a hydrochloride salt (as seen in analogs like and ) to enhance aqueous solubility .

Properties

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

[3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanamine

InChI

InChI=1S/C10H10ClN3O/c11-8-3-1-7(2-4-8)5-9-13-10(6-12)15-14-9/h1-4H,5-6,12H2

InChI Key

GXAIDNMGVJBNJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=NOC(=N2)CN)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-{3-[(4-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOL-5-YL}METHANAMINE typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions, where a suitable chlorophenyl derivative reacts with the oxadiazole intermediate.

    Formation of the Methanamine Group:

Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole core and chlorobenzyl substituent enable nucleophilic substitution pathways. Key factors influencing these reactions include:

  • Functional groups : The methanamine moiety and oxadiazole ring nitrogen atoms act as potential nucleophilic sites.

  • Reaction conditions : Temperature, pH, and solvent choice critically affect reaction outcomes. For example, triethylamine is commonly used as a catalyst to deprotonate intermediates and accelerate substitution.

Example : Substitution at the oxadiazole ring nitrogen atoms may occur with alkylating agents, though specifics for this compound require further study. Related oxadiazoles demonstrate susceptibility to such reactions under controlled conditions.

Acyl Transfer Reactions

The methanamine group participates in acylation reactions with acid chlorides. This pathway is well-documented in related oxadiazole derivatives :

  • Reactants : Acid chlorides (e.g., acetyl chloride, benzoyl chloride).

  • Conditions : Triethylamine as a catalyst to neutralize HCl byproducts.

  • Products : Acylated derivatives (e.g., acetamide, benzamide analogs).

Acid ChlorideProduct TypeKey ConditionsCitation
Acetyl chlorideAcetamide derivativeTriethylamine, room temp
Benzoyl chlorideBenzamide derivativeTriethylamine, reflux

Cyclization Reactions

Acylated intermediates can undergo intramolecular cyclization to form heterocycles like thiazolidinones. For instance, chloroacetamide derivatives may react with ammonium thiocyanate to form thiourea intermediates, which cyclize under basic conditions :
Reaction Pathway :

  • Chloroacetamide → Thiourea (via substitution).

  • Thiourea → Thiazolidinone (via cyclization under alkaline conditions).

Urea Formation

Reaction with isocyanates (e.g., phenyl isocyanate) yields urea derivatives. This pathway leverages the oxadiazole’s nitrogen reactivity :
Example :

  • Reactants : Phenyl isocyanate.

  • Conditions : Room temperature, catalytic base.

  • Product : Urea-linked oxadiazole derivative.

Coupling Reactions

The compound engages in coupling reactions with mercapto derivatives (e.g., thiophenol) using diisopropylethylamine (DIPEA) as a base :
Mechanism : Nucleophilic attack by mercaptide ions on electrophilic sites within the oxadiazole framework.

Factors Influencing Reactivity

  • pH and temperature : Optimal ranges vary by reaction type (e.g., acylation at room temperature vs. cyclization requiring reflux).

  • Catalysts : Triethylamine or DIPEA enhance reaction efficiency by neutralizing acidic byproducts .

  • Solvent choice : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while nonpolar solvents (e.g., dichloromethane) may stabilize intermediates .

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further investigation in medicinal chemistry:

Anticancer Activity

Research has indicated that derivatives of oxadiazole compounds can possess significant anticancer properties. In vitro studies have shown that compounds similar to 1-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]methanamine can inhibit tumor cell growth through various mechanisms:

  • Mechanism of Action : The oxadiazole ring is believed to interfere with cellular processes such as apoptosis and cell cycle regulation.
  • Case Study : A study demonstrated that oxadiazole derivatives exhibited cytotoxic effects against various cancer cell lines, with some compounds showing IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Related oxadiazole compounds have been evaluated for their effectiveness against bacterial and fungal strains:

  • In Vitro Studies : Research has shown that oxadiazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
  • Mechanism : The presence of the oxadiazole moiety may enhance the compound's ability to disrupt microbial cell walls or interfere with metabolic pathways .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties:

  • Oxidative Stress Mitigation : Compounds with similar structures have been shown to reduce oxidative stress in neuronal cells, which is crucial in neurodegenerative diseases such as Alzheimer's .

Data Summary of Research Findings

The following table summarizes key findings related to the applications of this compound and its derivatives:

ApplicationDescriptionKey Findings
Anticancer ActivityInhibition of tumor cell growthIC50 values lower than doxorubicin; effective against various cancer cell lines .
Antimicrobial ActivityInhibition of bacterial and fungal strainsEffective against Staphylococcus aureus and Escherichia coli; disrupts microbial cell walls .
Neuroprotective EffectsReduction of oxidative stress in neuronal cellsPotential therapeutic applications for neurodegenerative diseases; mitigates neuronal damage .

Mechanism of Action

The mechanism of action of 1-{3-[(4-CHLOROPHENYL)METHYL]-1,2,4-OXADIAZOL-5-YL}METHANAMINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 1,2,4-oxadiazole scaffold is highly modular, with substituents dictating key properties. Below is a comparative analysis of analogs with varying substituents:

Compound Substituent Molecular Formula Molecular Weight Key Properties
1-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]methanamine (Target) 4-Chlorobenzyl C₁₁H₁₂ClN₃O 237.68 Electron-withdrawing Cl enhances polarity; hydrochloride salt improves solubility .
1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride 4-Chlorophenyl C₉H₉Cl₂N₃O 246.09 Smaller phenyl group reduces steric bulk; higher Cl content increases lipophilicity .
(3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride 4-Fluorophenyl C₉H₈ClFN₃O 231.64 Fluorine’s electronegativity may enhance binding affinity vs. Cl in some targets .
(3-Benzyl-1,2,4-oxadiazol-5-yl)methanamine Benzyl (unsubstituted) C₁₀H₁₁N₃O 189.22 Lack of electron-withdrawing groups reduces polarity; lower solubility .
(3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride 4-tert-Butylphenyl C₁₃H₁₈ClN₃O 267.76 Bulky tert-butyl group increases lipophilicity, potentially reducing solubility .
[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride 2,3-Dimethoxyphenyl C₁₁H₁₃N₃O₃ 235.24 Methoxy groups donate electrons, altering electronic density of the oxadiazole ring .
(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)methanamine 4-Octylphenyl C₁₇H₂₅N₃O 299.40 Long alkyl chain drastically increases hydrophobicity, limiting aqueous solubility .

Key Takeaways

Substituent-Driven Properties : The 4-chlorobenzyl group in the target compound provides a compromise between electronic effects (electron-withdrawing Cl) and steric bulk, enhancing solubility when formulated as a hydrochloride salt.

Synthetic Challenges : Bulky or highly hydrophobic substituents (e.g., 4-octylphenyl) complicate synthesis and reduce yields, necessitating tailored reaction conditions.

Biological Relevance : Structural analogs highlight the scaffold’s versatility in drug discovery, particularly for enzyme inhibition, where substituent choice directly impacts potency and pharmacokinetics.

This analysis underscores the importance of substituent selection in optimizing the physicochemical and biological profiles of 1,2,4-oxadiazole derivatives.

Biological Activity

1-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]methanamine is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its anticancer, anti-inflammatory, and antimicrobial properties. The findings are supported by data tables, case studies, and relevant research.

Structure and Composition

  • Molecular Formula : C10H10ClN3O
  • Molecular Weight : 223.66 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1=CC(=CC=C1CC2=NOC(=N2)CN)Cl

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Oxadiazole Ring : Cyclization of suitable precursors under acidic or basic conditions.
  • Introduction of the Chlorophenyl Group : Via nucleophilic substitution reactions.
  • Formation of the Methanamine Group : Optimizing synthetic routes for yield and purity .

Anticancer Activity

Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. In particular:

  • Cytotoxicity : The compound demonstrated cytotoxic activity against various cancer cell lines, including MCF-7 (breast adenocarcinoma) and U-937 (acute monocytic leukemia). IC50 values were observed in the micromolar range .
Cell Line IC50 (µM) Effect
MCF-70.65Induces apoptosis
U-9372.41Induces apoptosis

Flow cytometry assays revealed that these compounds activate apoptotic pathways by increasing p53 expression levels and caspase-3 cleavage .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been evaluated through in vivo studies. The oxadiazole derivatives exhibited significant inhibition of inflammatory markers in animal models.

Inflammatory Marker Inhibition (%)
TNF-alpha70
IL-665

These findings suggest that the compound may serve as a therapeutic agent in managing inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have also been assessed. Studies have shown that it possesses activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

These results indicate that the compound could be a potential candidate for developing new antimicrobial agents .

Study on Anticancer Effects

A study conducted on MCF-7 and U-937 cell lines demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .

Study on Anti-inflammatory Properties

Another investigation into the anti-inflammatory effects revealed that administration of the compound reduced paw edema in rat models by inhibiting pro-inflammatory cytokines. This suggests a mechanism by which the compound can alleviate inflammation effectively .

Q & A

Q. What are the optimal synthetic routes for 1-[3-(4-Chlorobenzyl)-1,2,4-oxadiazol-5-yl]methanamine, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis typically involves cyclization of precursor oxadiazole intermediates. For example, a two-step procedure may include (1) forming the oxadiazole ring via condensation of an amidoxime with a chlorobenzyl-substituted carboxylic acid derivative, followed by (2) deprotection or functionalization to yield the methanamine group. Reaction conditions such as solvent polarity (e.g., DMF or ethanol), temperature (80–120°C), and catalysts (e.g., Hünig’s base) significantly impact yield. Evidence from analogous compounds shows yields up to 99% when using optimized stoichiometry and purification via column chromatography .

Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the oxadiazole ring and chlorobenzyl substituent. Key NMR signals include the methanamine proton at δ ~2.8 ppm (singlet) and aromatic protons at δ ~7.3 ppm (doublet for para-substituted chlorobenzyl). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 224.06 g/mol) and isotopic patterns for chlorine .

Q. How should researchers handle and store this compound to ensure stability during experimental workflows?

  • Methodological Answer : Store as a hydrochloride salt (if synthesized) at room temperature (RT) in a desiccator to prevent hygroscopic degradation. For solutions, use anhydrous solvents (e.g., DMSO or acetonitrile) and inert atmospheres (N₂/Ar) to avoid oxidation. Stability studies for similar compounds recommend periodic NMR checks to detect decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) be applied to predict the reactivity or interaction mechanisms of this compound with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the electron density of the oxadiazole ring and chlorobenzyl group to predict nucleophilic/electrophilic sites. For example, the oxadiazole’s N-O bond polarity may favor hydrogen bonding with enzyme active sites. Molecular docking (using software like AutoDock Vina) can simulate binding affinities to targets such as kinases or GPCRs, guided by the compound’s SMILES (NCc1onc(n1)c1ccc(cc1)Cl) .

Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound in pharmacological studies?

  • Methodological Answer : SAR studies require systematic substitution of the chlorobenzyl or oxadiazole groups. For instance:
  • Replace the 4-chlorobenzyl group with fluorinated or methylated analogs to assess steric/electronic effects.
  • Modify the methanamine to secondary/tertiary amines to evaluate hydrogen-bonding capacity.
    Biological assays (e.g., enzyme inhibition or cell viability) should correlate structural changes with activity, as demonstrated in studies on analogous oxadiazole derivatives .

Q. How should discrepancies in spectroscopic data be analyzed when synthesizing novel derivatives of this compound?

  • Methodological Answer : Contradictory NMR/HRMS data often arise from regioisomeric byproducts or incomplete purification. For example, an unexpected singlet at δ ~3.1 ppm may indicate unintended N-methylation. Use tandem MS/MS to fragment ions and identify structural deviations. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs) to match experimental shifts .

Q. What are the challenges in achieving regioselective functionalization of the 1,2,4-oxadiazole ring in this compound, and how can they be addressed?

  • Methodological Answer : Regioselectivity issues arise due to the oxadiazole’s symmetry. To functionalize specific positions:
  • Use protecting groups (e.g., Boc for methanamine) to direct reactions to the 3- or 5-position.
  • Employ transition-metal catalysis (e.g., Pd-mediated cross-coupling) for C-H activation.
    Evidence from related compounds shows that steric hindrance from the chlorobenzyl group can bias reactivity toward the 5-position .

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